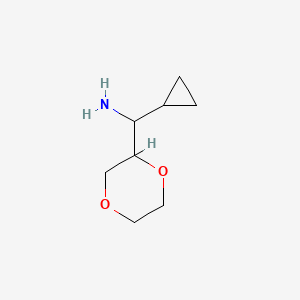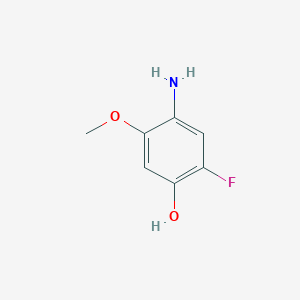
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method is the microwave-assisted solvent-free synthesis, which involves treating 2,5-dimethylfuran with chalcones, thiosemicarbazide, and potassium carbonate . This method is advantageous due to its rapid reaction time and mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethylfuran-3-YL)-pyrazoline: Shares a similar structure but lacks the methyl group on the pyrazole ring.
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazole: Similar structure but without the amine group.
Uniqueness
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(2,5-dimethylfuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-8(7(2)14-6)9-5-10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
GORNZZNDBLSKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C2=NN(C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)


![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)




![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)
